![molecular formula C12H14ClN3S B13539449 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a butyl chain, which is further connected to a triazole ring substituted with a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol typically involves the following steps:
Formation of the 4-chlorophenylbutyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with butyl lithium to form 4-chlorophenylbutyl lithium. This intermediate is then reacted with a suitable electrophile to form the desired 4-chlorophenylbutyl compound.
Cyclization to form the triazole ring: The 4-chlorophenylbutyl compound is then subjected to cyclization with hydrazine and carbon disulfide to form the triazole ring. This step typically requires refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 5-position of the triazole ring. This can be achieved by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylbutyl derivatives: Compounds with similar structural features but lacking the triazole ring.
Triazole derivatives: Compounds with different substituents on the triazole ring.
Uniqueness
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is unique due to the combination of the 4-chlorophenylbutyl group and the triazole ring with a thiol substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiol group enhances its potential as an antimicrobial agent, while the triazole ring contributes to its stability and reactivity.
Properties
Molecular Formula |
C12H14ClN3S |
|---|---|
Molecular Weight |
267.78 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)butyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H14ClN3S/c13-10-7-5-9(6-8-10)3-1-2-4-11-14-12(17)16-15-11/h5-8H,1-4H2,(H2,14,15,16,17) |
InChI Key |
YBAGQNYXAYXFQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCC2=NC(=S)NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



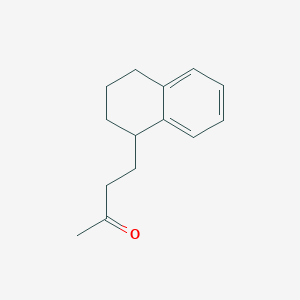

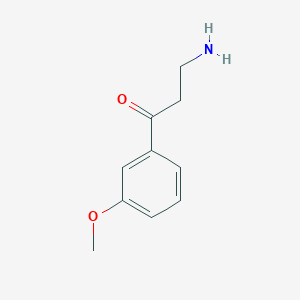
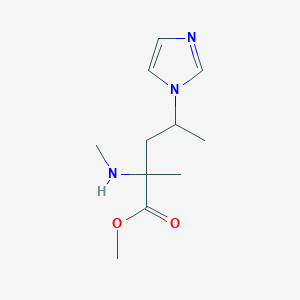

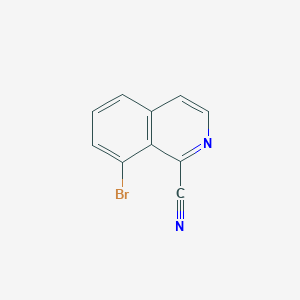
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)


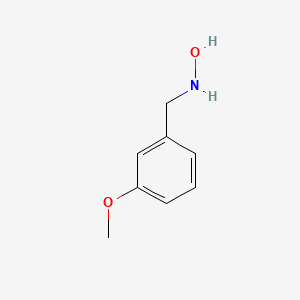

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
![2-[(Pyridin-3-yl)amino]ethan-1-olhydrochloride](/img/structure/B13539441.png)
